1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-16-5-3-14(4-6-16)17-12-28-20(24-17)25-19(26)23-10-13-8-15(11-22-9-13)18-2-1-7-27-18/h1-9,11-12H,10H2,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUIEWQOJOJFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step reaction involving thiazole derivatives and urea components. The synthesis typically involves:
- Formation of the thiazole ring using appropriate precursors.
- Introduction of the fluorophenyl group at the 4-position.
- Coupling with the furan-pyridine moiety to form the final urea structure.
Characterization techniques such as NMR, IR spectroscopy, and single crystal X-ray diffraction are employed to confirm the molecular structure and purity of the synthesized compound.
Anticancer Properties
This compound has shown promising results in various anticancer assays:
- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including A431 (epidermoid carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 5.2 | Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2 proteins |
| HT-29 | 4.8 | Inhibition of VEGFR-2 phosphorylation |
| PC3 | 6.0 | Disruption of cellular respiration pathways |
The compound's mechanism involves inducing apoptosis and inhibiting critical signaling pathways associated with cell proliferation and survival, such as the VEGF pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The mechanism involves:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
Studies indicate that derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, a series of thiazole derivatives were tested for their anticancer properties. The results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction confirmed through Western blot analysis .
Study 2: Antimicrobial Assessment
Another study focused on evaluating the antimicrobial potential of thiazole derivatives. The results showed that compounds structurally related to our target compound inhibited the growth of resistant strains of bacteria, suggesting a broad-spectrum activity that could be harnessed for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole Ring Substituents
The thiazole ring in the target compound is substituted at position 4 with a 4-fluorophenyl group. Comparable derivatives include:
- Compound 5 (): A 4-(4-fluorophenyl)thiazole derivative crystallized in a triclinic system, showing planar molecular conformations with perpendicular fluorophenyl orientations. Its isostructural analog (compound 4) with a 4-chlorophenyl group exhibited similar packing but adjusted for halogen size, suggesting fluorine’s smaller van der Waals radius improves crystallinity .
- Compounds 4d–4i (): Thiazoles substituted with pyridinyl or morpholinomethyl groups demonstrated distinct NMR profiles (δ 7.2–8.5 ppm for aromatic protons) and melting points (150–220°C), indicating fluorophenyl’s electron-withdrawing nature may lower melting points compared to bulkier substituents .
Urea-Linked Substituents
The urea bridge in the target compound connects to a (5-(furan-2-yl)pyridin-3-yl)methyl group. Key analogs include:
- Compounds 11a–11o (): Urea derivatives with aryl substituents (e.g., 3-fluorophenyl, 3-chlorophenyl) showed yields of 83–88% and ESI-MS [M+H]+ values of 484–602.
- Compounds 1f, 1g, 2a–2b (): Ureas linked to hydrazinyl-piperazine-thiazole hybrids exhibited lower yields (70–78%) and higher melting points (188–207°C), suggesting the pyridine-furan group’s electron-rich nature may enhance solubility and reduce thermal stability .
Physicochemical Properties
Q & A
Q. What are the recommended multi-step synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of structurally analogous urea-thiazole derivatives typically involves:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol at 80°C) .
- Step 2: Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like DMF .
- Step 3: Coupling of the pyridine-furan moiety using carbodiimide-mediated urea bond formation, with triethylamine as a base and dichloromethane as solvent .
Q. Optimization Tips :
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR (¹H/¹³C) : Confirm regiochemistry of the thiazole and pyridine rings. For example, thiazole C-2 protons typically resonate at δ 7.8–8.2 ppm .
- HRMS : Validate molecular formula (e.g., C₂₁H₁₆FN₅O₂S expected for this compound).
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Tip : Use X-ray crystallography (e.g., SHELXL software ) to resolve ambiguous stereochemistry or hydrogen-bonding patterns.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodology :
- Variation of Substituents : Replace the furan-2-yl group with thiophene or phenyl analogs to assess electronic effects on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., urea NH with kinase hinge regions) .
- Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values.
Case Study :
Replacing the 4-fluorophenyl group with chlorophenyl in analogs reduced anticancer activity by 40%, suggesting fluorine’s role in enhancing lipophilicity and target affinity .
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
Approach :
- Grow single crystals via slow evaporation (e.g., DMSO/ether system) .
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
Example : A related urea-thiazole compound showed a planar urea linkage in crystallography, contradicting DFT-predicted non-planarity. This resolved debates about rotational barriers .
Q. What strategies mitigate stability issues during in vitro assays?
- pH Stability : Pre-test compound stability in PBS (pH 7.4) and DMEM via HPLC over 24 hours .
- Light Sensitivity : Store solutions in amber vials if furan or thiazole moieties show UV degradation .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., urea bond hydrolysis) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
Q. What experimental controls are essential when analyzing contradictory bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
